molecular formula C8H14N4 B3394618 1H-Imidazole, 1,1'-(1,2-ethanediyl)bis[4,5-dihydro- CAS No. 55403-02-6

1H-Imidazole, 1,1'-(1,2-ethanediyl)bis[4,5-dihydro-

Cat. No.: B3394618
CAS No.: 55403-02-6
M. Wt: 166.22 g/mol
InChI Key: IXQVRYFNGBGHEU-UHFFFAOYSA-N
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Description

1H-Imidazole, 1,1’-(1,2-ethanediyl)bis[4,5-dihydro-] is a chemical compound with the molecular formula C8H10N4. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its unique structure, which includes two imidazole rings connected by an ethylene bridge. It has various applications in scientific research and industry due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1,1’-(1,2-ethanediyl)bis[4,5-dihydro-] typically involves the reaction of imidazole with ethylene dibromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atoms of the imidazole rings attack the carbon atoms of the ethylene dibromide, resulting in the formation of the bis-imidazole compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include imidazole, ethylene dibromide, and a strong base such as sodium hydroxide or potassium hydroxide .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 1,1’-(1,2-ethanediyl)bis[4,5-dihydro-] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Imidazole, 1,1’-(1,2-ethanediyl)bis[4,5-dihydro-] has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1,1’-(1,2-ethanediyl)bis[4,5-dihydro-] involves its interaction with various molecular targets. The imidazole rings can coordinate with metal ions, making it a useful ligand in coordination chemistry. Additionally, the compound can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes .

Comparison with Similar Compounds

Uniqueness: 1H-Imidazole, 1,1’-(1,2-ethanediyl)bis[4,5-dihydro-] is unique due to its specific ethylene bridge, which imparts distinct chemical and physical properties. This structural feature allows for unique coordination chemistry and potential biological activities not observed in similar compounds .

Properties

IUPAC Name

1-[2-(4,5-dihydroimidazol-1-yl)ethyl]-4,5-dihydroimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-3-11(7-9-1)5-6-12-4-2-10-8-12/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQVRYFNGBGHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C=N1)CCN2CCN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473042
Record name 1H-Imidazole, 1,1'-(1,2-ethanediyl)bis[4,5-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55403-02-6
Record name 1,1′-(1,2-Ethanediyl)bis[4,5-dihydro-1H-imidazole]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55403-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole, 1,1'-(1,2-ethanediyl)bis[4,5-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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